molecular formula C14H20Br2N4 B13713388 1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide

1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide

Katalognummer: B13713388
Molekulargewicht: 404.14 g/mol
InChI-Schlüssel: BCGRCNSIBRQVPW-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their unique properties and wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its two imidazolium rings connected by a butyl chain, each ring having an ethenyl group attached. The presence of the dibromide counterions adds to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-vinylimidazole with 1,4-dibromobutane in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium rings can interact with negatively charged sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can disrupt cell membranes, leading to cell lysis. The ethenyl groups can also participate in covalent bonding with target molecules, enhancing its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide is unique due to its dual imidazolium rings connected by a butyl chain, which enhances its stability and reactivity. The presence of ethenyl groups allows for additional chemical modifications and polymerization reactions, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C14H20Br2N4

Molekulargewicht

404.14 g/mol

IUPAC-Name

1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide

InChI

InChI=1S/C14H20N4.2BrH/c1-3-15-9-11-17(13-15)7-5-6-8-18-12-10-16(4-2)14-18;;/h3-4,9-14H,1-2,5-8H2;2*1H/q+2;;/p-2

InChI-Schlüssel

BCGRCNSIBRQVPW-UHFFFAOYSA-L

Kanonische SMILES

C=CN1C=C[N+](=C1)CCCC[N+]2=CN(C=C2)C=C.[Br-].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.